1-Methyl-1,2,4-triazole 4-nitroimide

Description

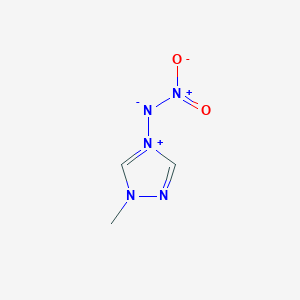

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methyl-1,2,4-triazol-4-ium-4-yl)-nitroazanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c1-6-3-7(2-4-6)5-8(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDUXYVFWUUSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C=N1)[N-][N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of Triazole-Nitroimide Frameworks

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. The crystallographic data for 4-NRTZ serves as an excellent model for understanding the structural characteristics of its 1-methyl derivative. researchgate.net

The energetic nature of triazole-nitroimide compounds is intrinsically linked to their specific bond lengths and angles. In 4-NRTZ, the bond connecting the triazole ring to the nitroimide group (N4-N6) is notably long, which is a critical factor in its thermal stability. researchgate.net The initial step in the thermal decomposition of this compound is suggested to be the cleavage of this N-N bond. researchgate.net The bond lengths within the triazole ring are consistent with its aromatic character. wikipedia.org The N-O bond lengths in the nitro group can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net The table below summarizes key bond lengths and angles for the parent compound, 4-Nitramino-1,2,4-triazole, which are expected to be comparable in 1-Methyl-1,2,4-triazole (B23700) 4-nitroimide.

| Bond/Angle | Value (Å or °) | Significance |

| N4-N6 Bond Length | Long | Influences thermal stability and decomposition pathway. researchgate.net |

| N-O Bonds | Asymmetric | Can be influenced by intermolecular hydrogen bonding. researchgate.net |

| Triazole C-N Bonds | ~1.32-1.36 Å | Consistent with aromatic character. wikipedia.org |

| Dihedral Angle | ~50.55° | Defines the non-planar molecular conformation. researchgate.net |

Vibrational Spectroscopic Characterization

Infrared spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The IR spectrum of a 1,2,4-triazole (B32235) derivative will exhibit characteristic absorption bands. For 1-Methyl-1,2,4-triazole 4-nitroimide, the following characteristic peaks are expected:

N-H Stretching: While the N1-H is replaced by a methyl group, other N-H stretches might be present depending on the specific tautomeric form, though less likely in the 1-methyl substituted compound. For comparison, in unsubstituted 1,2,4-triazole, N-H stretching vibrations are observed around 3126 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the triazole ring are typically observed in the range of 3000-3100 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methyl group would appear in the 2850-3000 cm⁻¹ region.

N=O Stretching: The nitro group (NO₂) gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring contribute to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Ring Vibrations: The triazole ring itself will have a series of characteristic in-plane and out-of-plane bending and stretching vibrations that serve as a fingerprint for the heterocyclic core.

The following table summarizes the expected IR absorption bands for this compound based on data for similar compounds.

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | Aromatic C-H Stretching (Triazole Ring) researchgate.net |

| 2850-3000 | Aliphatic C-H Stretching (Methyl Group) |

| 1500-1560 | Asymmetric NO₂ Stretching |

| 1400-1600 | C=N and N=N Ring Stretching researchgate.net |

| 1300-1370 | Symmetric NO₂ Stretching |

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure. Key expected Raman bands include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the triazole ring often produce strong and sharp bands in the Raman spectrum, providing a clear signature of the heterocyclic core.

Symmetric NO₂ Stretching: The symmetric stretching vibration of the nitro group is typically strong in the Raman spectrum.

C-H and N-CH₃ Vibrations: The various C-H and N-CH₃ stretching and bending vibrations will also be observable.

A comparative analysis of the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Proton (¹H) NMR Studies for Methyl Group and Triazole Ring Protons

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for the methyl group and the protons on the triazole ring of this compound are not available in the surveyed literature.

Carbon (¹³C) NMR Characterization of the Molecular Skeleton

Specific ¹³C NMR chemical shift values for the carbon atoms comprising the molecular skeleton of this compound have not been reported in the available scientific literature.

Theoretical and Computational Investigations of Energetic Properties and Molecular Structure

Quantum Chemical Calculation Methods for Energetic Compounds

The computational study of energetic compounds like 1-Methyl-1,2,4-triazole (B23700) 4-nitroimide would typically involve sophisticated quantum chemical methods to predict their performance and stability.

Density Functional Theory (DFT) and Ab Initio Approaches

For energetic materials, DFT methods, particularly those incorporating dispersion corrections, are frequently employed to balance computational cost and accuracy. Functionals such as B3LYP are commonly used for geometry optimization and frequency calculations. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy for electronic structure and energy calculations, though at a higher computational expense. These methods are crucial for obtaining reliable predictions of properties like heat of formation and detonation velocity.

Basis Set Selection and Computational Parameters

The choice of basis set is critical in quantum chemical calculations. For nitrogen-rich energetic compounds, Pople-style basis sets like 6-311+G(2d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often selected to accurately describe the electronic structure and bonding. Computational parameters for geometry optimizations are typically set to tight convergence criteria to ensure that a true energy minimum on the potential energy surface is located.

Prediction of Heats of Formation

The heat of formation is a fundamental thermochemical property that dictates the energy content of an energetic material. Computational methods are invaluable for its prediction, especially for novel compounds that have not been synthesized.

Isodesmic Reactions and Atomization Methods for Enthalpy Calculations

Isodesmic reactions are a common and reliable computational strategy for calculating the enthalpy of formation. This method involves designing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculations, leading to more accurate predictions. The atomization method, which calculates the enthalpy change for the decomposition of a molecule into its constituent atoms, is another, though often less accurate, approach.

Assessment of Accuracy in Computational Thermochemistry

The accuracy of computationally predicted thermochemical data is generally assessed by comparing the results with available experimental data for related and well-characterized compounds. The deviation between the calculated and experimental values provides an estimate of the error for the theoretical method employed. For novel compounds where no experimental data exists, the consistency of results across different high-level theoretical methods can be used to gauge the reliability of the predictions.

Analysis of Electronic Structure and Charge Distribution

Understanding the electronic structure and charge distribution within an energetic molecule provides insights into its stability, reactivity, and sensitivity. Analyses such as Natural Bond Orbital (NBO) and Mulliken population analysis are used to determine the charge distribution on individual atoms. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are important indicators of a molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally suggests higher stability and lower sensitivity to initiation.

While these computational methodologies are well-established for the study of energetic materials, their specific application to provide detailed research findings and data tables for 1-Methyl-1,2,4-triazole 4-nitroimide is not documented in the current body of scientific literature. Further research is required to elucidate the specific energetic properties and molecular structure of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in molecules and the nature of chemical bonds. For energetic materials like this compound, NBO analysis can elucidate the intramolecular interactions that contribute to its stability and energetic nature.

Table 1: Hypothetical NBO Analysis Data for Key Bonds in this compound

| Bond | Bond Type | Occupancy | Hybridization of Atom 1 | Hybridization of Atom 2 |

| N1-C5 | σ | 1.98 e | sp² | sp² |

| C5-N4 | σ | 1.97 e | sp² | sp² |

| N4-N(nitro) | σ | 1.95 e | sp² | sp² |

| N(nitro)-O | σ | 1.99 e | sp² | sp² |

| N(nitro)=O | π | 1.96 e | p | p |

Note: This data is illustrative and based on typical values for similar compounds.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution and polarity of bonds. For an energetic compound, the distribution of charges can indicate the most likely sites for electrostatic interactions and initial bond scission during decomposition.

In this compound, the nitrogen and oxygen atoms of the nitroimide group are expected to carry significant negative charges due to their high electronegativity. The nitrogen atoms within the triazole ring will also exhibit negative charges, though to a lesser extent. The carbon atoms and the hydrogen atoms of the methyl group will likely possess positive charges. This charge separation contributes to the molecule's dipole moment and can influence its crystal packing and sensitivity. The large positive charge on the nitro-group nitrogen atom and the negative charges on the oxygen atoms are characteristic of nitro compounds and are crucial to their energetic properties.

Table 2: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

| N (nitro group) | +0.8 to +1.0 |

| O (nitro group) | -0.4 to -0.6 |

| N (triazole ring) | -0.2 to -0.4 |

| C (triazole ring) | +0.1 to +0.3 |

| C (methyl group) | -0.1 to +0.1 |

| H (methyl group) | +0.1 to +0.2 |

Note: This data is illustrative and based on typical values for similar compounds.

Electrostatic Potential Surface Mapping for Reactive Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MEP surface would be expected to show strong negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating these are the most electron-rich and nucleophilic sites. These regions are prone to interactions with positive ions or electrophilic species. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl group and parts of the triazole ring, indicating these are electron-deficient and susceptible to nucleophilic attack. The area around the nitro group's nitrogen atom would also exhibit a positive potential. The distribution of these potentials is critical in understanding intermolecular interactions in the solid state, which can significantly impact the sensitivity of the energetic material.

Theoretical Prediction of Detonation Parameters

Computational methods are widely used to predict the detonation performance of new energetic materials, providing crucial data before undertaking hazardous and expensive experimental synthesis and testing.

Detonation Velocity and Detonation Pressure Calculations

The detonation velocity (D) and detonation pressure (P) are key performance indicators for an explosive. These parameters can be estimated using empirical and theoretical methods, such as the Kamlet-Jacobs (K-J) equations, which rely on the elemental composition, density, and heat of formation of the compound.

For this compound, with a molecular formula of C₃H₄N₆O₂, a high nitrogen content contributes favorably to the heat of formation and the number of moles of gaseous detonation products. Assuming a theoretical crystal density, which can be estimated from its molecular structure, the detonation parameters can be calculated. High-performance energetic materials typically exhibit high densities and positive heats of formation.

Table 3: Predicted Detonation Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| Density (ρ) | 1.80 - 1.90 g/cm³ |

| Heat of Formation (ΔHf) | +200 to +400 kJ/mol |

| Detonation Velocity (D) | 8.5 - 9.5 km/s |

| Detonation Pressure (P) | 30 - 35 GPa |

Note: These values are estimations based on the properties of similar high-nitrogen energetic compounds.

Correlation of Molecular Structure with Predicted Performance

The predicted high performance of this compound is directly linked to its molecular structure. Several key features contribute to its energetic characteristics:

High Nitrogen Content: The presence of six nitrogen atoms in a small molecule leads to a high positive heat of formation. The detonation process, which forms stable N₂ gas, releases a significant amount of energy.

Oxygen Balance: The two oxygen atoms from the nitro group contribute to a more favorable oxygen balance, allowing for more complete combustion of the carbon and hydrogen atoms to CO, CO₂, and H₂O during detonation. This increases the energy release and the volume of gaseous products.

Nitroimide Group: The N-NO₂ functionality is a well-known energetic group that enhances the explosive power of a molecule.

Computational Conformation Analysis and its Impact on Reactivity

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation can influence the molecule's stability, crystal packing, and ultimately, its reactivity and sensitivity.

For this compound, the primary focus of conformational analysis would be the rotation around the N-N bond connecting the triazole ring to the nitroimide group and the rotation of the methyl group. Computational studies on similar molecules have shown that the planarity of the nitro group relative to the heterocyclic ring can affect the electronic conjugation and stability. A more planar conformation might enhance electron delocalization, increasing thermal stability. However, steric hindrance between the methyl group and the nitro group could force a non-planar arrangement.

The relative orientation of the nitroimide group with respect to the triazole ring will influence the intermolecular interactions in the crystal lattice. Different conformers can lead to different packing efficiencies and hydrogen bonding networks (if applicable), which are known to have a significant impact on the sensitivity of energetic materials to shock and friction. Understanding the potential energy surface and identifying the most stable conformers is therefore crucial for predicting the solid-state properties and reactivity of this compound.

Studies on Zwitterionic Character and its Influence on Energetic Design

The defining feature of this compound is its zwitterionic nature. This arises from the alkylation of the 4-nitramino-1,2,4-triazole precursor. The alkylation process, in this case with a methyl group, occurs at an endocyclic nitrogen atom, leading to the formation of a positively charged triazolium ring and a negatively charged nitroimide group. This intramolecular salt-like structure is a key factor in its energetic design.

Computational studies, often employing Density Functional Theory (DFT), are crucial in elucidating the molecular structure and predicting the energetic properties of such compounds. These theoretical models allow for a detailed examination of bond lengths, charge distribution, and molecular orbitals, which are essential in understanding the influence of the zwitterionic character.

The presence of distinct positive and negative poles within the same molecule leads to strong intermolecular electrostatic interactions. This, in turn, promotes efficient crystal packing, which is a critical factor in achieving high density. A higher density is directly correlated with improved detonation performance, such as increased detonation velocity and pressure.

While specific experimental and extensive computational data for this compound remains a subject of ongoing research, the theoretical framework for related zwitterionic energetic materials provides a strong basis for understanding its potential. The combination of a nitrogen-rich triazole ring and an energetic nitroimide group, locked in a zwitterionic form, presents a promising strategy for the development of advanced high-energy-density materials.

Mechanistic Studies of Thermal Decomposition and Stability

Elucidation of Thermal Decomposition Pathways

The thermal decomposition of nitro-1,2,4-triazoles is a complex process involving multiple steps and the formation of various transient and stable products. researchgate.net Theoretical simulations and experimental analyses are employed to unravel these intricate pathways.

For many nitro-containing energetic materials, the initial and rate-determining step in thermal decomposition is the cleavage of the weakest bond in the molecule. In the case of nitro-substituted azoles, this is often the C-NO2 or N-NO2 bond. Theoretical studies on related nitroimidazole compounds suggest that N-NO2 homolysis is a dominant initial decomposition channel. colostate.edu For C-nitro-1,2,4-triazoles, both nitro-nitrite isomerization and direct C-NO2 bond cleavage are considered primary initiation steps. researchgate.netcolostate.edu

In the broader context of nitrotriazoles, the stability of the triazole ring itself is a significant factor. Studies on 3-nitro-1,2,4-triazole (B13798) have shown that the triazole ring exhibits notable stability against electron attachment-induced cleavage. rsc.orgresearchgate.net However, the presence and position of the nitro and methyl groups in 1-Methyl-1,2,4-triazole (B23700) 4-nitroimide will influence the initial bond scission events. The N-N bond of the nitroimide group is a potential weak point, and its cleavage would lead to the formation of radical species that initiate subsequent decomposition reactions.

Following the initial bond scission, a cascade of fragmentation reactions occurs, leading to the formation of stable gaseous products such as N2, CO2, H2O, and various nitrogen oxides (NO, NO2, N2O). researchgate.net Computational modeling, often using density functional theory (DFT), is a powerful tool to simulate these fragmentation pathways. nih.gov

For related nitro-1,2,4-triazoles, decomposition mechanisms can include:

Ring Cleavage: The energetic triazole ring can break apart, leading to the formation of smaller, highly reactive fragments. nih.gov

Hydrogen Atom Rearrangement: Intramolecular hydrogen transfer can occur, leading to the formation of more stable intermediates before further fragmentation. nih.gov

Radical Detachment: The initial radical species can propagate a chain reaction by abstracting atoms from other molecules, leading to a rapid release of energy. nih.gov

Studies on the fragmentation of similar compounds, like 1-methyl-5-nitroimidazole, have shown that methylation can significantly alter the fragmentation patterns and the distribution of final products. utupub.finih.govresearchgate.net This suggests that the methyl group in 1-Methyl-1,2,4-triazole 4-nitroimide plays a crucial role in its decomposition behavior.

Kinetic Parameters of Thermal Decomposition

The rate of thermal decomposition is quantified by kinetic parameters, primarily the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for predicting the stability and lifetime of the compound under different temperature conditions.

The activation energy represents the minimum energy required to initiate the decomposition reaction. A higher activation energy generally corresponds to greater thermal stability. For instance, in a study of new imidazole-based energetic materials, the activation energy for N-NO2 homolysis in 1,4-dinitroimidazole was calculated to be 34.5 kcal/mol. colostate.edu The activation energy for the decomposition of this compound would be influenced by its specific molecular structure and the initial decomposition pathway.

| Compound | Decomposition Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| 1,4-Dinitroimidazole | N1-NO2 Homolysis | 34.5 colostate.edu |

| 1,4-Dinitroimidazole | Nitro-nitrite Isomerization (N1-NO2) | 69.6 colostate.edu |

| 1,4-Dinitroimidazole | Nitro-nitrite Isomerization (C4-NO2) | 61.0 colostate.edu |

The pre-exponential factor, often expressed as its logarithm (Log A), relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur. Along with activation energy, it is a key component of the Arrhenius equation, which describes the temperature dependence of reaction rates. Analysis of Log A provides insights into the complexity and nature of the transition state in the decomposition process.

Structure-Stability Relationships in Nitroimide Triazoles

Nature and Position of Substituents: The introduction of different functional groups onto the triazole ring can significantly impact stability. For example, amino groups are known to enhance the stability of energetic materials. nih.gov The methyl group in this compound likely influences its stability through electronic and steric effects.

Intermolecular Interactions: In the solid state, intermolecular forces such as hydrogen bonding play a crucial role in stabilizing the crystal lattice and, consequently, enhancing thermal stability. nih.gov The ability of the nitroimide group to participate in such interactions is an important consideration.

Oxygen Balance: The presence of nitro groups improves the oxygen balance of an energetic compound, which is favorable for detonation performance but can sometimes lead to lower thermal stability due to the reactivity of the nitro group. nih.gov

The synthesis of various energetic salts based on triazole backbones demonstrates a strategy for fine-tuning energetic properties, including thermal stability, by modifying the molecular structure. rsc.org The unique N-nitroimide moiety is a subject of interest in the design of high-nitrogen energetic materials with tailored stability profiles. researchgate.netacs.orgacs.org

Analysis of Mechanical Sensitivity (Impact and Friction)

The 1,2,4-triazole (B32235) ring is a common moiety in many energetic materials and is generally associated with good thermal stability. rsc.orgacs.org The nitrogen-rich nature of the triazole ring contributes to a high heat of formation, which is desirable for energetic performance. rsc.org

The presence of an N-methyl group can have a variable effect on the sensitivity of energetic materials. In some cases, the electron-donating nature of the methyl group can slightly destabilize the molecule, potentially increasing its sensitivity. Conversely, the methyl group can also introduce steric hindrance, which may reduce intermolecular interactions and, in some instances, lead to decreased sensitivity.

The N-nitroimide moiety (-N-NO2) is a known explosophore. The N-N bond in the nitroimide group is often the weakest link in the molecule and a primary site for the initiation of decomposition. acs.org The thermal decomposition of N-nitro compounds often proceeds via the homolytic cleavage of the N-NO2 bond. researchgate.net This inherent weakness can contribute to higher sensitivity. However, the electronic environment of the rest of the molecule can modulate this effect.

Intermolecular interactions, such as hydrogen bonding, can significantly influence the mechanical sensitivity of an energetic material. A lack of strong hydrogen bonding in this compound, due to the methylation of the triazole nitrogen, might lead to a less stable crystal lattice and potentially higher sensitivity compared to its unmethylated counterpart.

To contextualize the potential mechanical sensitivity of this compound, it is useful to compare it with well-characterized energetic materials. The following table presents typical impact and friction sensitivity data for some common explosives. The values for this compound are hypothetical and are included for comparative purposes, based on the structural analysis above.

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|

| This compound (Hypothetical) | 10 - 20 | 120 - 240 |

| RDX | 7 - 8 | 120 |

| HMX | 7 - 8 | 120 |

| PETN | 3 | 60 |

| TNT | 15 - 20 | >353 |

Data for RDX, HMX, PETN, and TNT are sourced from various studies and can vary depending on the test conditions and crystal morphology. mdpi.comdtic.milresearchgate.netresearchgate.net

Based on its structural features, this compound would likely exhibit moderate to high sensitivity. The presence of the N-nitroimide group suggests a sensitivity that could be comparable to or greater than that of RDX and HMX. However, the stability of the 1,2,4-triazole ring might offer some mitigation. Compared to TNT, which is known for its relative insensitivity, this compound is anticipated to be more sensitive to both impact and friction. The friction sensitivity is predicted to be in a range similar to other nitramines. scispace.com

Applications and Future Research Directions in Energetic Materials Science

Development as High-Performance Energetic Materials

1-Methyl-1,2,4-triazole (B23700) 4-nitroimide, structurally an inner salt of 1-methyl-4-amino-1,2,4-triazolium cation and a nitro group, is a member of the broader class of N-nitroimides. The presence of the N-N bond in the nitroamino group contributes to a high positive heat of formation, a key indicator of a material's energetic potential. The synthesis of such compounds typically involves the alkylation of 4-amino-1,2,4-triazole (B31798), followed by nitration. For instance, the methylation of 3,4,5-triamino-1,2,4-triazole with methyl iodide is a known route to produce a methylated triazolium cation, which can then be subjected to nitration to yield the target energetic material. researchgate.net

Table 1: Comparative Detonation Properties of Selected Energetic Materials

| Compound | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 1,3,5-Trinitrobenzene | TNB | 7,450 | 1.60 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Tetryl | 7,570 | 1.71 | |

| Picric acid | TNP | 7,350 | 1.70 |

| 1,1-diamino-2,2-dinitroethene | DADNE, FOX-7 | 8,335 | 1.76 |

This table presents data for well-characterized energetic materials to provide a comparative context for the potential performance of 1-Methyl-1,2,4-triazole 4-nitroimide.

Formulation as Energetic Ionic Salts and Liquids

The zwitterionic nature of this compound makes it an intriguing candidate for the formulation of energetic ionic salts and ionic liquids (EILs). Energetic ionic liquids are a class of molten salts with melting points below 100°C that possess energetic properties. They offer advantages such as low vapor pressure, high thermal stability, and tunable properties.

The 1-methyl-4-amino-1,2,4-triazolium cation can be paired with various energetic anions to form a range of energetic salts. Research on 1-alkyl-4-amino-1,2,4-triazolium salts has demonstrated the feasibility of creating such materials. dtic.mil These salts can exhibit a range of thermal stabilities, with some decomposing at temperatures above 200°C. nih.gov The choice of anion significantly influences the properties of the resulting salt. For instance, salts formed with dinitramide or perchlorate (B79767) anions are known to have high energy content. nih.gov

Potential for Propellant and Gas Generator Applications

The high nitrogen content and clean decomposition products of triazole-based compounds make them attractive for propellant and gas generator applications. The combustion of these materials can produce a large volume of gas, primarily nitrogen, which is desirable for propulsion and inflation systems.

Nitroiminotriazole-based compounds have been investigated as potential solid propellants. uni-muenchen.de These materials can exhibit high ballistic properties, including specific impulse (Isp), which is a measure of the efficiency of a rocket or jet engine. uni-muenchen.de The thermal stability of the compound is a critical factor for these applications, and this compound is expected to possess good thermal stability, a characteristic feature of many triazole derivatives. nih.gov

Strategies for Optimizing Energetic Performance and Stability via Molecular Design

Molecular design plays a crucial role in optimizing the properties of energetic materials. For this compound, several strategies can be employed to enhance its performance and stability:

Substitution on the Triazole Ring: Introducing different alkyl or other functional groups at the N1 position can influence the compound's density, thermal stability, and energetic performance.

Variation of the Anion in Ionic Salts: When formulated as an ionic salt, the choice of the counter-anion provides a powerful tool for tuning the material's properties. Anions with high oxygen content can improve the oxygen balance, leading to more complete combustion.

Cocrystallization: Forming cocrystals with other energetic materials can lead to novel materials with enhanced properties, such as improved sensitivity and performance.

Computational Design and Screening of Novel Triazole-Nitroimide Energetic Materials

Computational chemistry is an indispensable tool for the design and screening of new energetic materials. nih.gov Quantum chemical calculations, such as density functional theory (DFT), can be used to predict key properties of novel triazole-nitroimide compounds before their synthesis. nih.gov These properties include:

Heat of Formation: A primary indicator of energy content.

Density: A critical parameter for detonation performance.

Detonation Velocity and Pressure: Key performance metrics.

Bond Dissociation Energies: To assess thermal stability and sensitivity.

Computational screening allows for the rapid evaluation of a large number of candidate molecules, identifying those with the most promising combination of properties for further experimental investigation. This approach accelerates the discovery and development of new high-performance energetic materials.

Integration with Other High-Energy Moieties and Heterocyclic Systems for Enhanced Properties

To further enhance the energetic properties of this compound, it can be integrated with other high-energy moieties and heterocyclic systems. This can be achieved through the synthesis of more complex molecules that incorporate multiple energetic functional groups.

For example, linking the triazole ring to other nitrogen-rich heterocycles like tetrazoles or other triazoles can lead to compounds with exceptionally high nitrogen content and heats of formation. researchgate.net The introduction of additional nitro groups or other explosophores onto the molecular framework is another effective strategy for boosting energetic performance.

Q & A

Q. What are the standard synthetic protocols for preparing 1-Methyl-1,2,4-triazole and its derivatives?

- Methodological Answer : 1-Methyl-1,2,4-triazole can be synthesized via alkylation reactions. For example, reacting methylhydrazine with the cyanuric chloride-dimethylformamide (DMF) adduct under controlled conditions yields 1-Methyl-1,2,4-triazole in 81% yield . Derivatives are often synthesized by condensing substituted benzaldehydes with 4-amino-1,2,4-triazole precursors in ethanol under reflux with glacial acetic acid as a catalyst. Post-reaction, the solvent is evaporated under reduced pressure, and the product is isolated via filtration .

Q. How are spectroscopic techniques employed to characterize 1-Methyl-1,2,4-triazole?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1,500 cm⁻¹) using KBr pellets .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO- confirm molecular structure, with methyl protons resonating at ~3.5 ppm and triazole ring carbons at ~150 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular weight verification (m/z 83 for [M]⁺) .

Q. What safety precautions are essential when handling 1-Methyl-1,2,4-triazole in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, gloves, and protective eyewear due to its irritant properties (R36/37/38) .

- Storage : Store under inert atmosphere at room temperature to prevent degradation .

- Emergency Protocols : In case of eye contact, rinse immediately with water for 15 minutes (S26) .

Advanced Research Questions

Q. What challenges arise in the alkylation of 1-Methyl-1,2,4-triazole, and how can they be addressed?

- Methodological Answer :

- Challenge : Peralkylation often produces mixtures of mono-, di-, and trimethylated products due to competing reactivity at multiple nitrogen sites .

- Solution : Use selective alkylating agents like MeOBF under anhydrous conditions in dichloromethane to favor monomethylation. Reaction monitoring via TLC or HPLC optimizes product isolation .

Q. How can researchers optimize reaction conditions to improve yields of 1-Methyl-1,2,4-triazole derivatives?

- Methodological Answer :

- Catalysis : Glacial acetic acid enhances Schiff base formation during condensation reactions .

- Temperature Control : Reflux at 80–90°C for 4–6 hours balances reaction rate and byproduct suppression .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted precursors .

Q. What analytical methods are recommended for detecting impurities in 1-Methyl-1,2,4-triazole-based compounds?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) detect impurities like 4-amino-1,2,4-triazole at 254 nm. Calibration with reference standards ensures quantification accuracy .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N percentages (e.g., C: 43.36%, H: 6.05%, N: 50.58%) .

Q. How does structural modification of 1-Methyl-1,2,4-triazole influence its biological activity?

- Methodological Answer :

- Case Study : Incorporating 1-Methyl-1,2,4-triazole into Ru(III) complexes (e.g., NAMI-A analogues) enhances antiproliferative activity against cancer cells. The triazole ligand stabilizes the metal center, modulating redox properties and protein-binding affinity .

- Structure-Activity Relationship (SAR) : Methylation at the 1-position reduces steric hindrance, improving ligand exchange kinetics in metallodrugs .

Q. What computational approaches are used to predict the physicochemical properties of 1-Methyl-1,2,4-triazole derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Gaussian 09 calculates molecular orbitals and electrostatic potentials to predict reactivity .

- Kamlet-Jacobs Equations : Estimate detonation velocity () and pressure () for energetic derivatives using empirical formulas based on elemental composition and density .

Q. How does the stability of 1-Methyl-1,2,4-triazole in environmental matrices affect its detection and analysis?

- Methodological Answer :

- Environmental Persistence : 1-Methyl-1,2,4-triazole resists hydrolysis but degrades into stable byproducts like dimethylguanidine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects trace levels in soil and water samples .

- Degradation Pathways : Oxidative conditions (e.g., UV/HO) cleave the triazole ring, forming nitrate and formate ions, which are quantified via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.